molecular formula C23H21N3O3S2 B2653330 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850911-03-4

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide

Katalognummer B2653330
CAS-Nummer: 850911-03-4
Molekulargewicht: 451.56
InChI-Schlüssel: GKJKMGFMFVZZLK-VHXPQNKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF-10, is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling and glucose metabolism, and its inhibition has been proposed as a therapeutic strategy for the treatment of type 2 diabetes and obesity. DMF-10 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are the focus of

Wirkmechanismus

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a competitive inhibitor of PTP1B, which means that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes glucose uptake and metabolism in skeletal muscle and adipose tissue. This compound also modulates the expression of key genes involved in glucose and lipid metabolism, such as GLUT4, PPARγ, and FAS, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its PTP1B inhibitory activity, this compound has been reported to inhibit other protein tyrosine phosphatases, such as SHP-1 and SHP-2, and to activate protein tyrosine kinases, such as JAK2 and EGFR. This compound has also been shown to modulate the activity of AMPK, a key regulator of energy metabolism, and to increase the expression of UCP1, a marker of brown adipose tissue activation. These effects may contribute to the metabolic benefits of this compound observed in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with an IC50 value in the low nanomolar range. This compound has also been shown to have good pharmacokinetic properties in rodents, with a half-life of several hours and good oral bioavailability. However, this compound has some limitations as well. It is a relatively complex molecule to synthesize, which may limit its availability and reproducibility. This compound also has some off-target effects, such as the inhibition of SHP-1 and SHP-2, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide and its potential therapeutic applications. One area of interest is the optimization of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Another area is the investigation of the molecular mechanisms underlying the metabolic effects of this compound, such as the activation of brown adipose tissue and the modulation of energy expenditure. This compound may also have applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the translation of this compound into clinical trials for the treatment of type 2 diabetes and obesity is an exciting prospect for future research.

Synthesemethoden

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized by a multistep process starting from 3,4-dimethyl-1,3-benzothiazol-2-amine and 4-bromo-N-methylbenzamide. The key step involves the formation of the benzothiazolylidene intermediate, which is then coupled with the sulfonamide group to give the final product. The synthesis of this compound has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic and analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. This compound has also been reported to reduce body weight and adiposity in obese mice, possibly through the activation of brown adipose tissue and the modulation of energy expenditure.

Eigenschaften

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-8-7-11-20-21(16)25(2)23(30-20)24-22(27)17-12-14-19(15-13-17)31(28,29)26(3)18-9-5-4-6-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKMGFMFVZZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.